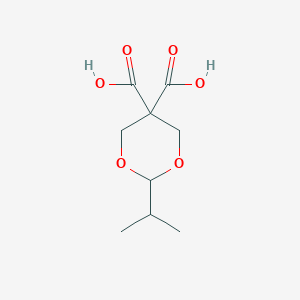

2-Isopropyl-5,5-dicarboxy-1,3-dioxane

Description

Historical Perspectives and Foundational Research on 1,3-Dioxane (B1201747) Derivatives

The chemistry of 1,3-dioxanes, a class of six-membered heterocyclic acetals, has a rich history deeply embedded in the development of modern organic synthesis. Early investigations into this scaffold were closely tied to carbohydrate chemistry, where the formation of 1,3-dioxane rings was employed as a method for the protection of hydroxyl groups. researchgate.net This strategy allowed for selective reactions at other positions of the sugar molecule.

A pivotal area of foundational research has been the conformational analysis of the 1,3-dioxane ring. researchgate.net Like cyclohexane, 1,3-dioxanes predominantly adopt a chair-like conformation. researchgate.net However, the presence of two oxygen atoms within the ring introduces shorter C-O bond lengths compared to C-C bonds, leading to more pronounced diaxial interactions. researchgate.net This foundational understanding of the stereochemical behavior of the 1,3-dioxane ring has been crucial for its application in asymmetric synthesis and the prediction of reaction outcomes.

Significance of the 1,3-Dioxane Scaffold in Organic Chemistry and Materials Science Research

The 1,3-dioxane framework is a versatile and widely utilized motif in both organic chemistry and materials science. Its significance stems from a combination of its stability under a range of conditions and its susceptibility to controlled cleavage.

In the realm of organic synthesis, the primary role of the 1,3-dioxane group is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. researchgate.net These cyclic acetals are generally stable to basic, reductive, and oxidative conditions, providing a robust shield for the carbonyl or diol functionality while other chemical transformations are carried out on the molecule. researchgate.net The protecting group can then be readily removed under acidic conditions. researchgate.net Beyond this classical role, the 1,3-dioxane structural unit is also found in a variety of natural products, highlighting its biosynthetic relevance. researchgate.net

In materials science, the 1,3-dioxane scaffold has been incorporated into the backbone of polymers to impart specific properties. For instance, the in situ polymerization of 1,3-dioxane has been explored for the development of polymer electrolytes for high-voltage lithium-metal batteries. rsc.org The resulting poly(1,3-dioxane) exhibits superior oxidation stability compared to its five-membered ring analogue, poly(1,3-dioxolane). rsc.org Furthermore, 1,3-dioxane derivatives have been used to create biodegradable polymers and polyurethanes, demonstrating their potential in the development of more sustainable materials.

Unique Aspects of 5,5-Dicarboxylated 1,3-Dioxane Frameworks in Contemporary Research

The introduction of two carboxylic acid groups at the 5-position of the 1,3-dioxane ring, as seen in 2-Isopropyl-5,5-dicarboxy-1,3-dioxane, imparts unique chemical properties and directs its application in specialized fields. The presence of these geminal dicarboxylic acid moieties provides two key features:

Functionality for Derivatization: The carboxylic acid groups serve as versatile handles for further chemical modification. They can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for the attachment of the 1,3-dioxane core to larger and more complex molecular architectures.

Influence on Solubility and Polarity: The polar nature of the carboxylic acid groups significantly influences the solubility of the molecule, making it more amenable to reactions in polar solvents.

These characteristics make 5,5-dicarboxylated 1,3-dioxanes valuable intermediates in multi-step synthetic sequences. Their utility is particularly evident in the pharmaceutical industry, where they can be used to construct intricate molecular frameworks with desired physicochemical properties. The synthesis of these compounds often involves the reaction of a malonic acid derivative with an aldehyde or ketone in the presence of a 1,3-diol, or the esterification of a pre-formed dicarboxylic acid. ontosight.ai

Overview of Research Trajectories for this compound

The primary and most well-documented research trajectory for this compound is its role as a crucial intermediate in the synthesis of the non-ionic, low-osmolar X-ray contrast agent, Iobitridol. ontosight.ai Contrast agents are essential in medical imaging to enhance the visibility of internal body structures.

The synthesis of Iobitridol involves the use of this compound as a building block to introduce a specific side chain onto a tri-iodinated benzene (B151609) ring. The dicarboxylic acid functionality is key to its role, allowing for its conversion to an acid chloride which then reacts with an amine on the benzene core. The isopropyl group at the 2-position of the dioxane ring is a specific structural feature of this intermediate.

While its application in the synthesis of Iobitridol is the dominant focus of current research, the fundamental reactivity of this compound as a dicarboxylic acid derivative of a stable heterocyclic system suggests potential for its use in other areas of chemical synthesis, such as in the development of novel polymers or other biologically active molecules. However, to date, its application remains highly specialized.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,3-dioxane-5,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-5(2)6-14-3-9(4-15-6,7(10)11)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDWUAJVJQKXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1OCC(CO1)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601715 | |

| Record name | 2-(Propan-2-yl)-1,3-dioxane-5,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35113-49-6 | |

| Record name | 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35113-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propan-2-yl)-1,3-dioxane-5,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine the molecule's electronic structure and predict its most stable three-dimensional shape.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule. For 1,3-dioxane (B1201747) derivatives, Density Functional Theory (DFT) is a widely employed method for this purpose. DFT calculations balance accuracy and computational cost effectively, making them suitable for molecules of this size.

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric and torsional strain. thieme-connect.de In 2-Isopropyl-5,5-dicarboxy-1,3-dioxane, the bulky isopropyl group at the C2 position is expected to strongly favor an equatorial position to avoid significant 1,3-diaxial interactions with the axial protons at C4 and C6. thieme-connect.de The two carboxylic acid groups are fixed at the C5 position. DFT methods, such as those using the B3LYP functional with a 6-31G(d) basis set, can precisely calculate bond lengths, bond angles, and dihedral angles for the lowest-energy conformer.

Electronic structure analysis, also performed using DFT, provides information on the distribution of electrons within the molecule. This analysis can reveal key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

The 1,3-dioxane ring is not rigid and can exist in other conformations, such as twist-boat forms. While the chair conformation is the global minimum, understanding the energy of these other conformers and the barriers to interconversion is crucial for describing the molecule's dynamics.

Quantum mechanical calculations can map the potential energy surface of the molecule. For the parent 1,3-dioxane molecule, the chair conformer is significantly more stable than the flexible twist forms. researchgate.netresearchgate.net Computational studies on various 1,3-dioxane derivatives have determined the energy differences and the transition states that connect these conformers. researchgate.netresearchgate.net The interconversion between chair forms typically proceeds through higher-energy twist intermediates. For this compound, QM calculations could precisely quantify the energetic penalty of placing the isopropyl group in an axial position and determine the activation energy for ring inversion.

Table 1: Calculated Relative Energies for Unsubstituted 1,3-Dioxane Conformations This table presents data for the parent 1,3-dioxane molecule to illustrate the typical energy differences between conformers as determined by computational methods.

| Conformer | Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Chair | DFT | 0.00 | researchgate.net |

| 2,5-Twist | DFT | 5.19 | researchgate.net |

| 1,4-Twist | DFT | 6.19 | researchgate.net |

| Chair | MP2 | 0.00 | researchgate.net |

QM methods are highly effective at predicting spectroscopic data, which can be invaluable for structure verification. NMR chemical shifts (δ) and spin-spin coupling constants (J) are particularly sensitive to the molecule's geometry and electronic environment.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. acs.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov Accurate predictions require careful selection of the DFT functional and basis set. acs.orgnih.gov For a molecule like this compound, these calculations would predict distinct signals for the equatorial and axial protons of the ring, the methine and methyl protons of the isopropyl group, and the quaternary and carboxyl carbons.

Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for Unsubstituted 1,3-Dioxane This table demonstrates the principle of NMR prediction by showing data for the parent 1,3-dioxane molecule.

| Proton Position | Experimental δ (ppm) | Description |

|---|---|---|

| C5 (CH₂) | 1.78 | Protons furthest from the oxygen atoms. |

| C4, C6 (CH₂) | 3.91 | Protons adjacent to one oxygen atom. |

Data sourced from Doc Brown's Chemistry. docbrown.info

Molecular Dynamics (MD) Simulations for Conformational Sampling

While QM calculations are excellent for studying static structures and specific reaction paths, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and interactions with the environment (such as a solvent) on a timescale from picoseconds to microseconds.

For this compound, an MD simulation would involve placing the molecule in a simulated box, often with explicit solvent molecules like water. The simulation would track the trajectory of every atom over time. This approach is particularly useful for extensive conformational sampling. It can reveal not only the stable chair and twist-boat conformations but also the pathways and frequencies of transitions between them. Studies on 1,3-dioxane systems have used MD to show how flexible conformers, when heated, dynamically interconvert and ultimately relax into the more stable chair form. researchgate.net This provides a more complete picture of the molecule's flexibility than static energy calculations alone.

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the energy profile of a reaction from reactants to products, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy (Ea) and, consequently, the reaction rate.

For a molecule like this compound, a potential reaction of interest is its thermal decomposition or decarboxylation. A computational study on the thermal decomposition of structurally similar 5-nitro-5-R-1,3-dioxane compounds (where R=H, Br, CH₃) utilized DFT calculations (M06-2X/6-311+G(d,p)) to explore the reaction mechanism. scispace.com This type of analysis involves locating the transition state structure and calculating the activation energy. scispace.com Such a study revealed that the reaction is favored by certain substituents and the presence of a solvent. scispace.com A similar approach could be used to model the loss of CO₂ from one of the carboxyl groups of this compound, determining whether the reaction proceeds in a concerted or stepwise fashion and calculating its energetic feasibility.

Table 3: Calculated Activation Free Energy (ΔG‡) for Thermal Decomposition of 5-nitro-5-R-1,3-dioxane Analogs This table shows data for structurally related compounds to illustrate the type of information gained from transition state analysis.

| Compound (R group) | Phase | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| R = H | Gas Phase | 43.19 |

| R = H | DMSO | 41.56 |

| R = Br | Gas Phase | 45.45 |

| R = Br | DMSO | 45.31 |

| R = CH₃ | Gas Phase | 40.85 |

Data adapted from a computational study by Granados-Reyes et al. scispace.com

Quantitative Structure-Activity Relationships (QSAR) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. These models are essential in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

While no specific QSAR studies on this compound have been published, the methodology can be described in its context. For a QSAR study, one would first need a dataset of 1,3-dioxane derivatives with measured activity data (e.g., inhibition constants against an enzyme, or reaction rate constants). nih.gov For each molecule, a set of numerical descriptors representing its structural features would be calculated. These can include:

Steric descriptors: Molecular volume, surface area, and shape indices (e.g., the size of the isopropyl group).

Electronic descriptors: Dipole moment, partial atomic charges, and HOMO/LUMO energies (e.g., the influence of the electron-withdrawing carboxyl groups).

Hydrophobic descriptors: LogP, which describes the molecule's partitioning between water and octanol (B41247) (e.g., the balance between the polar dioxane/carboxyl functions and the nonpolar isopropyl group).

A statistical method, such as multiple linear regression or machine learning, is then used to build an equation linking these descriptors to the observed activity. nih.gov Studies on other 1,3-dioxane and 1,3-dioxolane (B20135) derivatives have successfully used this approach to model their potential as multidrug resistance modulators in cancer therapy. researchgate.netnih.gov For this compound, a QSAR model could predict how modifications to the isopropyl group or derivatization of the carboxyl groups would affect its reactivity or interaction with a biological target.

Future Perspectives and Uncharted Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The imperative for green chemistry necessitates the development of synthetic methodologies that are not only efficient in terms of yield but also environmentally benign. Future research into the synthesis of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane should prioritize the principles of atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. Investigations could focus on catalytic systems that operate under milder conditions, minimizing energy consumption. The exploration of flow chemistry processes could also offer significant advantages in terms of safety, scalability, and process control, leading to more sustainable manufacturing pathways. A key goal will be to move beyond traditional batch syntheses, which often involve stoichiometric reagents and harsh reaction conditions, towards more elegant and sustainable continuous-flow methods.

Application of Machine Learning and AI in Predicting Reactivity and Design

Advanced In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for process optimization and the development of more efficient synthetic routes. Advanced in situ characterization techniques, such as real-time NMR spectroscopy, Raman spectroscopy, and Fourier-transform infrared spectroscopy (FTIR), will be instrumental in monitoring the synthesis of this compound as it occurs. These techniques provide a dynamic picture of the reaction, allowing for the identification of transient intermediates and the elucidation of complex kinetic profiles. This detailed mechanistic insight can inform the rational design of improved catalysts and reaction conditions. For example, by observing the formation and consumption of key species in real-time, researchers can identify rate-limiting steps and potential side reactions, leading to targeted improvements in the synthetic protocol.

Exploration of New Chemical Reactivity Profiles and Transformations

The unique structural features of this compound, namely the gem-dicarboxylic acid moiety and the acetal (B89532) group, suggest a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical transformations of this compound. This could include exploring its potential as a building block in the synthesis of more complex molecules, such as polymers, macrocycles, or biologically active compounds. The dicarboxylic acid functionality offers a handle for a variety of chemical modifications, including esterification, amidation, and conversion to other functional groups. Similarly, the reactivity of the 1,3-dioxane (B1201747) ring itself, for instance, through ring-opening reactions, could lead to novel molecular scaffolds. A comprehensive study of its reactivity will undoubtedly expand the synthetic utility of this compound.

Synergistic Approaches Combining Synthesis, Computation, and Advanced Characterization

The most rapid and impactful advances in the study of this compound will likely arise from a synergistic approach that integrates synthetic chemistry, computational modeling, and advanced analytical techniques. acs.org This multidisciplinary strategy allows for a powerful feedback loop where computational predictions guide synthetic efforts, and the results of those experiments are then used to refine the computational models. For example, density functional theory (DFT) calculations could be used to predict the most likely reaction pathways, which are then experimentally verified using in situ monitoring techniques. acs.org This integrated approach not only accelerates the pace of discovery but also leads to a more profound and fundamental understanding of the chemical system. The combination of electrochemical oxidation with aerobic biodegradation for the treatment of mixed contaminants serves as an example of a promising synergistic approach. nih.gov

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing 2-isopropyl-5,5-dicarboxy-1,3-dioxane with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst selection) based on the compound’s steric and electronic properties. For example, polar aprotic solvents like 1,4-dioxane (common in similar dioxane syntheses) may enhance carboxylation efficiency . Purification via recrystallization or column chromatography (using silica gel modified for acidic compounds) is recommended to isolate the dicarboxy derivatives. Monitor purity via HPLC with UV detection (λ = 210–230 nm) to confirm absence of byproducts like unreacted isopropyl intermediates .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C NMR shifts with analogous dioxanes (e.g., 2-ethyl-5,5-dimethyl-1,3-dioxane) to confirm substituent positions. The isopropyl group should show characteristic doublets in H NMR (δ 1.0–1.2 ppm) .

- FT-IR : Identify carboxylate C=O stretches (~1700 cm) and dioxane ring vibrations (~1100 cm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H] at m/z = theoretical molecular weight ± 0.5 Da) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C for 48–72 hours and monitor decomposition via TGA/DSC. Carboxylic acid groups may decarboxylate above 100°C .

- pH Stability : Test solubility and degradation in buffers (pH 2–12). The dicarboxy structure may hydrolyze in strongly acidic/basic conditions, forming 1,3-dioxane ring-opened products. Use LC-MS to track degradation pathways .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow GHS guidelines for similar dioxanes:

- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation risks .

- Ventilation : Use fume hoods to minimize inhalation exposure, as carboxylated dioxanes may release volatile organic acids during decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced reactivity?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry to identify reactive sites (e.g., carboxylate groups for functionalization). Compare frontier molecular orbitals (HOMO/LUMO) with experimental UV-Vis data to predict electronic transitions .

- Molecular Dynamics : Simulate solvent interactions to improve solubility (e.g., in DMSO for biological assays) .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : If NMR signals conflict with theoretical predictions (e.g., unexpected splitting), repeat experiments in deuterated solvents with varying polarities (DO vs. CDCl) to assess hydrogen bonding effects .

- Synchrotron XRD : Resolve ambiguities in crystal structure by analyzing single-crystal diffraction data, which can clarify substituent conformations .

Q. How does this compound interact with metal ions in catalytic systems?

- Methodological Answer : Design titration experiments:

- Potentiometry : Measure binding constants (log K) between carboxylate groups and metal ions (e.g., Cu, Fe) in aqueous solutions.

- EPR Spectroscopy : Detect metal-ligand coordination changes under redox conditions .

Q. What methodologies assess the environmental impact of this compound’s degradation products?

- Methodological Answer :

- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to evaluate toxicity of hydrolysis byproducts .

- Advanced Oxidation Processes (AOPs) : Study degradation efficiency via ozonation or UV/HO treatments, quantifying intermediates via GC-MS .

Theoretical and Methodological Frameworks

- Guiding Principle : Link research to conceptual frameworks such as supramolecular chemistry (for host-guest interactions) or green chemistry principles (for sustainable synthesis routes) .

- Experimental Design : Employ factorial design to evaluate interdependent variables (e.g., temperature, catalyst loading) and optimize synthetic yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.